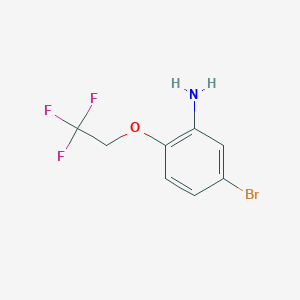

5-Bromo-2-(2,2,2-trifluoroethoxy)aniline

Description

5-Bromo-2-(2,2,2-trifluoroethoxy)aniline is a substituted aniline derivative characterized by a bromine atom at the 5-position and a trifluoroethoxy group (-OCH₂CF₃) at the 2-position of the benzene ring. The molecular formula is C₈H₇BrF₃NO, with a molecular weight of 276.05 g/mol. The trifluoroethoxy group introduces strong electron-withdrawing effects via the inductive pull of fluorine atoms, while the amino (-NH₂) group provides nucleophilicity. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its ability to direct regioselective reactions in further functionalization .

Properties

IUPAC Name |

5-bromo-2-(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO/c9-5-1-2-7(6(13)3-5)14-4-8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTQLYLCALSLEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-2-(2,2,2-trifluoroethoxy)aniline is a fluorinated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of trifluoroethyl groups can significantly influence the compound's pharmacological properties, including its interaction with biological targets.

- Chemical Formula : C7H5BrF3NO

- Molecular Weight : 256.0 g/mol

- CAS Number : 886762-08-9

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its effects on enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

-

5-Hydroxytryptamine (5-HT) Uptake Inhibition :

- Studies have shown that compounds containing trifluoromethyl groups can enhance the potency of inhibitors targeting serotonin uptake. For instance, the introduction of a trifluoromethyl group at the para-position of phenolic rings has been associated with a six-fold increase in inhibitory potency compared to non-fluorinated analogs .

-

SARS-CoV-2 Mpro Inhibition :

- Recent research utilizing consensus pharmacophore models indicated that certain compounds structurally similar to this compound exhibit inhibitory activity against the SARS-CoV-2 main protease (Mpro). The IC50 values for these compounds were found to be in the mid-micromolar range, suggesting potential as antiviral agents .

Case Study 1: Anticancer Activity

A study focusing on fluorinated anilines demonstrated that derivatives like 5-Bromo-2-(trifluoroethoxy)aniline can exhibit synergistic anticancer activity when combined with other chemotherapeutic agents. This activity was attributed to enhanced interactions with cellular targets involved in cancer proliferation and survival pathways .

Case Study 2: Selective C−H Amination

Research into the site-selective C−H amination of aniline derivatives highlighted the effectiveness of using dirhodium catalysts with compounds like 5-Bromo-2-(trifluoroethoxy)aniline. The results showed high yields and selectivity for the desired products, indicating potential applications in synthetic organic chemistry and drug development .

Comparative Analysis of Biological Activities

Scientific Research Applications

Organic Synthesis

5-Bromo-2-(2,2,2-trifluoroethoxy)aniline serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules through various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by other functional groups to generate new compounds.

- Coupling Reactions : It can be used in cross-coupling reactions to form carbon-carbon bonds, essential for synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has shown promise in medicinal applications, particularly in the development of anti-cancer agents. Research indicates that it possesses inhibitory activity against cell proliferation, specifically targeting cancer cells that express certain tyrosine kinase isoforms. Key findings include:

- Inhibition of Cancer Cell Growth : Studies demonstrated its effectiveness against A2780 human lung cancer cells, suggesting its potential as a therapeutic agent.

- Mechanism of Action : The compound may inhibit various enzymes (e.g., protein kinases), which are crucial for cancer cell survival and proliferation .

Agrochemical Development

This compound is also explored for its applications in agrochemicals. Its chemical properties make it suitable for developing herbicides and pesticides that require specific reactivity patterns to interact with biological systems effectively.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on A2780 cells. The results indicated a significant reduction in cell viability when treated with the compound, highlighting its potential as an anti-cancer drug candidate.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 25 |

Case Study 2: Synthesis of Heterocycles

Another research project focused on using this compound as a precursor for synthesizing heterocyclic compounds. The trifluoroethoxy group enhances solubility and stability during reactions, facilitating the formation of complex structures that are valuable in pharmaceutical chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen and Trifluoromethyl/Trifluoromethoxy Substituents

Electronic and Steric Effects

- Electron-Withdrawing Capacity: The trifluoroethoxy group (-OCH₂CF₃) in the target compound exhibits moderate electron withdrawal compared to trifluoromethyl (-CF₃) but stronger than methoxy (-OCH₃). This impacts reaction rates in electrophilic aromatic substitution (e.g., nitration, sulfonation). In contrast, 5-Bromo-2-[2-(dimethylamino)ethoxy]aniline (C₁₀H₁₅BrN₂O) has an electron-donating dimethylamino group, enhancing para-directing effects .

- Steric Hindrance: The ortho-substituted trifluoroethoxy group in 5-Bromo-2-(2,2,2-trifluoroethoxy)aniline introduces steric constraints, limiting access to the amino group for reactions like acylation. Comparatively, 4-Bromo-2-(trifluoromethoxy)aniline (CAS 175278-09-8) has a para-substituent, reducing steric effects .

Physicochemical Properties

| Property | This compound | 5-Bromo-2-(trifluoromethyl)aniline | 2-Bromo-5-(trifluoromethyl)aniline |

|---|---|---|---|

| Molecular Weight | 276.05 g/mol | 237.03 g/mol | 237.03 g/mol |

| LogP (XLogP3) | ~2.5 (estimated) | ~3.1 | ~3.1 |

| Hydrogen Bonding | 1 donor, 3 acceptors | 1 donor, 2 acceptors | 1 donor, 2 acceptors |

| Solubility | Moderate in DMSO, low in water | Low in polar solvents | Low in polar solvents |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.